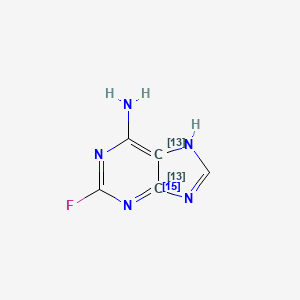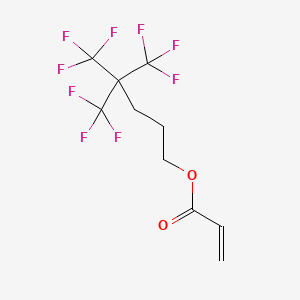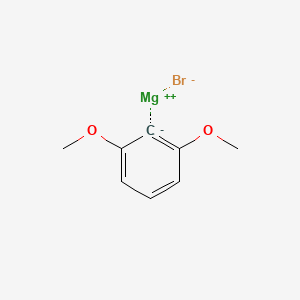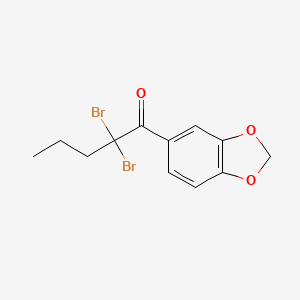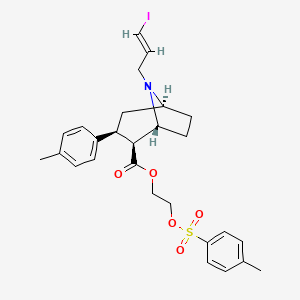
Tosylethyl-PE2I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tosylethyl-PE2I is a compound synthesized from Ecgonidine Methyl Ester, which is a metabolite of Cocaine. It is known for its applications in scientific research, particularly in the field of positron emission tomography (PET) imaging. The compound is characterized by its stability and hygroscopic nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tosylethyl-PE2I is synthesized through a multi-step process. The initial stage involves the reaction of C18H22INO2 with tetra(n-butyl)ammonium hydroxide in water and toluene at room temperature for approximately 10 minutes. This is followed by the reaction with 1,2-bis-tosyloxyethane in acetonitrile at room temperature for 2 hours .
Industrial Production Methods: The industrial production of this compound involves a fully automated and GMP-compliant production procedure using a commercially available radiosynthesis module, such as the GE TRACERLab FX2 N. This method ensures a high radiochemical yield and the production of a sterile and pyrogen-free product .
Analyse Chemischer Reaktionen
Types of Reactions: Tosylethyl-PE2I undergoes various chemical reactions, including nucleophilic substitution. The radiolabeling is performed in a single-step nucleophilic substitution reaction using the this compound precursor compound .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include potassium cryptand [18F]fluoride complex ([18F]KF/K 2.2.2) dissolved in dimethyl sulfoxide .
Major Products Formed: The major product formed from the reactions involving this compound is [18F]FE-PE2I, which is used as a radiotracer for in vivo PET imaging of the dopamine transporter .
Wissenschaftliche Forschungsanwendungen
Tosylethyl-PE2I is primarily used in the field of PET imaging. It serves as a precursor for the synthesis of [18F]FE-PE2I, a radiotracer that has shown promising properties for in vivo PET imaging of the dopamine transporter. This application is particularly valuable in the study of neurodegenerative disorders such as Parkinson’s disease .
Wirkmechanismus
The mechanism of action of Tosylethyl-PE2I involves its role as a precursor in the synthesis of [18F]FE-PE2I. The dopamine transporter is a plasma membrane protein expressed exclusively on presynaptic dopaminergic neurons in the central nervous system. It is responsible for regulating the synaptic concentration of dopamine by transporting it out of the synaptic cleft into the neurons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- [18F]FE-PE2I
- Desmethyl-PE2I
- [123I]FP-CIT (DaTSCAN)
Uniqueness: Tosylethyl-PE2I is unique due to its specific application as a precursor in the synthesis of [18F]FE-PE2I, which has high affinity and selectivity for the dopamine transporter, excellent brain permeability, and favorable metabolism. This makes it a valuable tool for PET imaging in the study of neurodegenerative disorders .
Eigenschaften
Molekularformel |
C27H32INO5S |
|---|---|
Molekulargewicht |
609.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyloxyethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C27H32INO5S/c1-19-4-8-21(9-5-19)24-18-22-10-13-25(29(22)15-3-14-28)26(24)27(30)33-16-17-34-35(31,32)23-11-6-20(2)7-12-23/h3-9,11-12,14,22,24-26H,10,13,15-18H2,1-2H3/b14-3+/t22-,24+,25+,26-/m0/s1 |
InChI-Schlüssel |
SQGRXYKIZHYFAS-NAXSYGQJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3C/C=C/I |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3CC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)

![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
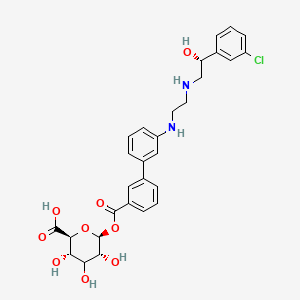
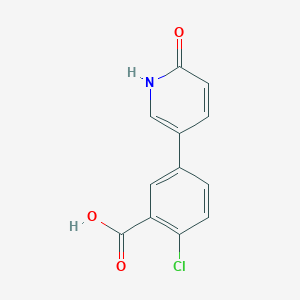

![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
